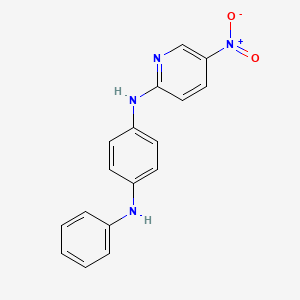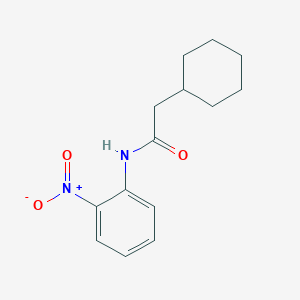
(4-anilinophenyl)(5-nitro-2-pyridinyl)amine
Übersicht
Beschreibung
(4-anilinophenyl)(5-nitro-2-pyridinyl)amine, also known as ANPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANPA is a versatile compound that can be synthesized using a variety of methods, and its unique chemical structure makes it highly useful for a range of applications.
Wirkmechanismus
The mechanism of action of (4-anilinophenyl)(5-nitro-2-pyridinyl)amine is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the target molecule. This covalent bond results in a change in the fluorescence properties of this compound, allowing it to be detected and imaged using standard fluorescence microscopy techniques.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. Studies have shown that this compound is not toxic to cells at concentrations typically used in experiments, and it does not interfere with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-anilinophenyl)(5-nitro-2-pyridinyl)amine is its high sensitivity and selectivity for biological molecules. This makes it a valuable tool for studying complex biological processes at the molecular level. However, this compound does have some limitations, including the need for specialized equipment and expertise to use it effectively. Additionally, this compound is not suitable for all types of experiments, and its use should be carefully considered on a case-by-case basis.
Zukünftige Richtungen
There are many potential future directions for research involving (4-anilinophenyl)(5-nitro-2-pyridinyl)amine. Some possible areas of study include the development of new methods for synthesizing this compound, the optimization of this compound for use in specific types of experiments, and the development of new applications for this compound in fields such as medicine and biotechnology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with biological molecules.
Wissenschaftliche Forschungsanwendungen
(4-anilinophenyl)(5-nitro-2-pyridinyl)amine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for detecting and imaging biological molecules such as proteins and nucleic acids. This compound has been shown to be highly selective and sensitive, making it a valuable tool for studying biological processes at the molecular level.
Eigenschaften
IUPAC Name |
4-N-(5-nitropyridin-2-yl)-1-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-21(23)16-10-11-17(18-12-16)20-15-8-6-14(7-9-15)19-13-4-2-1-3-5-13/h1-12,19H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVRARTXSLLOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(3-thienylmethyl)butan-2-amine](/img/structure/B3968669.png)

![4-{4-hydroxy-2-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B3968692.png)

![[4-(2-methoxy-4-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3968707.png)

![4,4'-[(3-bromo-4,5-dimethoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968721.png)
![1-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968723.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3968742.png)

![3-methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine oxalate](/img/structure/B3968759.png)

![4-{2-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3968763.png)